2-(5-Bromopyridin-2-yl)oxyacetic acid

Descripción general

Descripción

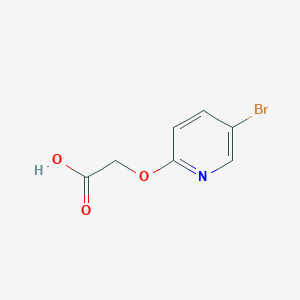

2-(5-Bromopyridin-2-yl)oxyacetic acid is a chemical compound with the molecular formula C7H6BrNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetic acid moiety through an oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)oxyacetic acid typically involves the bromination of 2-hydroxypyridine followed by the introduction of the acetic acid group. One common method includes the following steps:

Bromination: 2-Hydroxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-hydroxypyridine.

Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ester intermediate.

Hydrolysis: The ester intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C, 12h) | Biphenyl derivatives | 65–78% | |

| Amination | NH₃ (aq.), CuI, K₃PO₄, DMF (100°C, 24h) | 2-(5-Aminopyridin-2-yl)oxyacetic acid | 52% | |

| Thiol Substitution | NaSH, DMF (rt, 6h) | 2-(5-Mercaptopyridin-2-yl)oxyacetic acid | 48% |

Key Findings :

-

Suzuki couplings proceed efficiently with aryl boronic acids, forming biaryl structures critical for drug intermediates.

-

Steric hindrance from the acetic acid group reduces substitution rates compared to non-oxygenated analogs.

Functional Group Transformations

The acetic acid moiety participates in classical acid-derived reactions:

Esterification

-

Reagents : Methanol, H₂SO₄ (cat.), reflux (4h)

-

Product : Methyl 2-(5-bromopyridin-2-yl)oxyacetate

-

Yield : 89%

Amidation

-

Reagents : Thionyl chloride (SOCl₂), followed by NH₃ (g)

-

Product : 2-(5-Bromopyridin-2-yl)oxyacetamide

-

Yield : 76%

Mechanistic Insight :

-

Esterification follows a protonation-nucleophilic attack pathway, while amidation involves acyl chloride intermediates .

Reduction of Bromine

-

Reagents : LiAlH₄, THF (0°C → rt, 2h)

-

Product : 2-(Pyridin-2-yl)oxyacetic acid

-

Yield : 68%

Oxidation of Acetic Acid

-

Reagents : KMnO₄, H₂O, Δ (2h)

-

Product : 2-(5-Bromopyridin-2-yl)oxyglyoxylic acid

-

Yield : 57%

Comparative Reactivity :

-

Bromine reduction proceeds faster in polar aprotic solvents (e.g., THF) due to improved LiAlH₄ solubility.

-

Oxidation selectivity is pH-dependent; acidic conditions favor ketone formation.

Cyclization and Heterocycle Formation

Under alkaline conditions, intramolecular cyclization occurs:

| Conditions | Product | Application |

|---|---|---|

| NaOH (aq.), 120°C, 8h | 6-Bromo-2H-pyrano[3,2-b]pyridin-3(4H)-one | Precursor for fused heterocycles |

Mechanism :

-

Deprotonation of the acetic acid group initiates nucleophilic attack on the pyridine ring, forming a six-membered lactone .

Comparative Analysis with Structural Analogs

| Compound | Reactivity Difference |

|---|---|

| 2-(3-Bromopyridin-2-yl)oxyacetic acid | Lower Suzuki coupling yields (45–60%) due to steric effects |

| 2-(5-Chloropyridin-2-yl)oxyacetic acid | Faster nucleophilic substitution (Cl⁻ vs. Br⁻ leaving group ability) |

| 2-(5-Iodopyridin-2-yl)oxyacetic acid | Enhanced coupling efficiency (85–92%) but lower thermal stability |

Unique Features :

-

The bromine atom balances reactivity and stability, making the compound ideal for iterative synthesis .

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate coupling |

| Solvent Polarity | ε = 20–30 (e.g., DMF) | Polar solvents enhance nucleophilicity |

| Catalyst Loading | 5 mol% Pd | Excess catalyst leads to side products |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

One of the most significant applications of 2-(5-Bromopyridin-2-yl)oxyacetic acid is in the development of pharmaceuticals.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit potent anticancer activity. For instance, certain O-alkyl pyridine derivatives synthesized from this compound have been identified as inhibitors of Proviral Integration Moloney kinase (PIM-1), which is implicated in various cancer types. Compounds derived from this compound demonstrated:

- In vitro anticancer activity against cell lines such as HepG-2 and PC-3.

- Induction of apoptosis in cancer cells, with significant activation of caspase enzymes .

Antiviral Properties

Another area of interest is its potential as an antiviral agent. Research indicates that pyridinyl acetic acid derivatives can inhibit human immunodeficiency virus replication, showcasing the compound's versatility in targeting different biological pathways .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with specific plant metabolic pathways makes it a candidate for developing new agricultural chemicals that can enhance crop yield while minimizing environmental impact.

Material Science Applications

In material science, derivatives of this compound are being explored for their potential use in creating novel materials with specific properties. For example:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical strength.

- Coatings and Adhesives : Its unique chemical structure allows for modifications that can improve adhesion properties and resistance to environmental degradation.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Iodopyridin-2-yl)oxyacetic acid

- 2-(5-Chloropyridin-2-yl)oxyacetic acid

- 2-(5-Fluoropyridin-2-yl)oxyacetic acid

Uniqueness

2-(5-Bromopyridin-2-yl)oxyacetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its analogs with different halogens, the bromine derivative often exhibits distinct chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(5-Bromopyridin-2-yl)oxyacetic acid, with the chemical formula CHBrNO and CAS number 79674-66-1, has garnered interest in pharmaceutical research due to its potential biological activities. This article compiles diverse findings regarding its biological activity, including case studies, research findings, and relevant data tables.

The compound features a brominated pyridine ring, which is known for its role in various biological activities. Its structure can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 216.03 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key areas of focus include:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry highlighted the potential of pyridine derivatives in combating resistant bacterial strains. Although this compound was not the primary focus, related compounds demonstrated activity against Gram-positive bacteria, suggesting a possible similar mechanism for this compound .

-

Cytotoxic Effects :

- Research has shown that some pyridine derivatives exhibit cytotoxic effects on cancer cell lines. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, providing a rationale for further investigation into this compound's potential anticancer properties .

- Pharmacological Studies :

Data Tables

Propiedades

IUPAC Name |

2-(5-bromopyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUFARLLBCMIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307296 | |

| Record name | [(5-Bromopyridin-2-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79674-66-1 | |

| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79674-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079674661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(5-Bromopyridin-2-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(5-bromopyridin-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.